8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NNC 63-0532-d5 involves several steps, starting from commercially available precursors. The key steps include the formation of the triazaspirodecane core and subsequent functionalization to introduce the naphthylmethyl and phenyl groups . The final step involves the esterification of the carboxylic acid precursor with methanol to form the methyl ester .
Industrial Production Methods: This would include scaling up the reaction conditions, improving yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: NNC 63-0532-d5 primarily undergoes esterification and substitution reactions during its synthesis . The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions: The synthesis of NNC 63-0532-d5 involves the use of reagents such as methanol, triflate, and various organic solvents . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major product of the synthesis is the methyl ester of NNC 63-0532-d5, which is the active form of the compound used in research .
Scientific Research Applications
NNC 63-0532-d5 is widely used in scientific research to study the nociceptin receptor . This receptor is implicated in various physiological and pathological processes, including pain modulation, drug addiction, and psychological disorders such as anxiety and depression . Research involving NNC 63-0532-d5 helps in understanding the role of the nociceptin receptor in these conditions and in developing potential therapeutic agents .
Mechanism of Action
NNC 63-0532-d5 acts as a potent and selective agonist for the nociceptin receptor . Upon binding to the receptor, it activates intracellular signaling pathways that modulate the release of neurotransmitters and other signaling molecules . This leads to various physiological effects, including pain relief and modulation of mood and behavior .
Comparison with Similar Compounds
Similar Compounds:
- Ro 64-6198
- J-113397
- SB-612111
Uniqueness: NNC 63-0532-d5 is unique in its high selectivity and potency for the nociceptin receptor compared to other similar compounds . This makes it a valuable tool for studying the specific functions of the nociceptin receptor without off-target effects .
Properties
Molecular Formula |
C27H29N3O3 |
---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
methyl 2-[8-(naphthalen-1-ylmethyl)-4-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetate |
InChI |
InChI=1S/C27H29N3O3/c1-33-25(31)19-29-20-30(23-11-3-2-4-12-23)27(26(29)32)14-16-28(17-15-27)18-22-10-7-9-21-8-5-6-13-24(21)22/h2-13H,14-20H2,1H3/i2D,3D,4D,11D,12D |
InChI Key |
AQMPIDSGLFVVPL-BUVYRCLESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2CN(C(=O)C23CCN(CC3)CC4=CC=CC5=CC=CC=C54)CC(=O)OC)[2H])[2H] |
Canonical SMILES |
COC(=O)CN1CN(C2(C1=O)CCN(CC2)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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